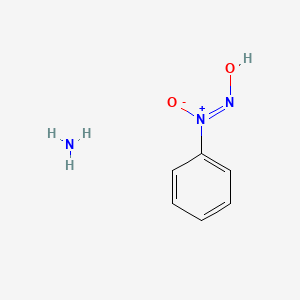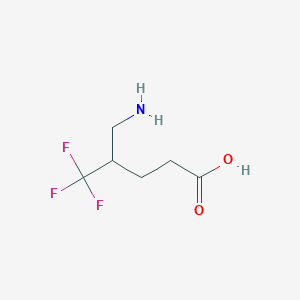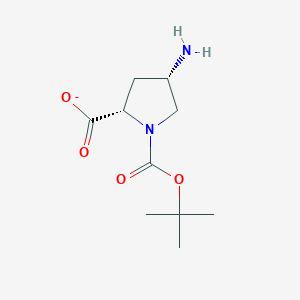
Kupferron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kupferron, also known as ammonium N-nitrosophenylhydroxylamine, is a chemical compound with the formula ( \text{NH}_4[\text{C}_6\text{H}_5\text{N(O)NO}] ). It is a white or light yellow crystalline solid that is soluble in water and alcohol. This compound is primarily used as a reagent for the complexation of metal ions, making it valuable in qualitative inorganic analysis .
Vorbereitungsmethoden
Kupferron is synthesized from phenylhydroxylamine and an NO+ source. The reaction involves the following steps :
Phenylhydroxylamine Preparation: Nitrobenzene is reduced with zinc powder in an aqueous solution of ammonium chloride to produce phenylhydroxylamine.
This compound Formation: Phenylhydroxylamine is then dissolved in ether, and an excess of ammonia is added, followed by the addition of n-butyl nitrite. .
Analyse Chemischer Reaktionen
Kupferron undergoes several types of chemical reactions, including:
Complexation: this compound forms stable five-membered ring chelates with metal ions through its two oxygen atoms. .
Oxidation and Reduction: This compound can be thermally decomposed to produce nitrobenzene.
Substitution: It can react with various metal ions to form corresponding metal complexes, which are often used in analytical chemistry.
Common reagents and conditions used in these reactions include aqueous solutions, ether, and controlled temperatures. Major products formed from these reactions are metal chelates, which are used for quantitative and qualitative analysis .
Wissenschaftliche Forschungsanwendungen
Kupferron has a wide range of applications in scientific research, including:
Chemistry: Used as a precipitating agent and solvent extraction agent for metals like copper, iron, tin, titanium, vanadium, and chromium. It is also used for the determination of rare earth elements.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential radiomimetic effects, which are influenced by pH and temperature.
Industry: Utilized in the synthesis of zinc oxide and manganese-doped zinc oxide nanoparticles.
Wirkmechanismus
Kupferron exerts its effects primarily through the formation of stable chelate complexes with metal ions. The anion binds to metal cations via its two oxygen atoms, forming five-membered rings. This chelation process is crucial for its role in analytical chemistry and metal ion separation .
Vergleich Mit ähnlichen Verbindungen
Kupferron is unique due to its ability to form stable chelates with a wide range of metal ions. Similar compounds include:
Acetylacetonate: Forms similar chelate complexes but with different metal ions.
Phenylhydroxylamine: A precursor to this compound, also used in metal ion complexation.
Nitroso compounds: Share similar chemical properties but differ in their specific applications and stability
This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
azane;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-; |
InChI-Schlüssel |
GXCSNALCLRPEAS-CFYXSCKTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].N |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Aminomethyl)-3,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B12356646.png)

![(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide](/img/structure/B12356658.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)

![2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12356677.png)

![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)

![N-[(3R,4R,5R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12356709.png)

